molecular formula C16H14N2O2 B8787801 Benzyl 1h-indol-5-ylcarbamate CAS No. 6964-97-2

Benzyl 1h-indol-5-ylcarbamate

Cat. No.: B8787801
CAS No.: 6964-97-2
M. Wt: 266.29 g/mol
InChI Key: KPYMUJUAWXIUFD-UHFFFAOYSA-N
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Description

Benzyl 1H-indol-5-ylcarbamate (CAS 6964-97-2) is an organic compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is part of the broad and pharmaceutically significant class of indole derivatives, which are known for their versatile biological activities and presence in numerous natural products . The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets, making its derivatives valuable tools in drug discovery . This specific carbamate derivative serves as a key synthetic intermediate for researchers designing and developing novel bioactive molecules. Recent scientific literature highlights the particular research value of N-benzyl indole derivatives. Specifically, such compounds have been synthesized and investigated as potent competitive inhibitors of the tyrosinase enzyme, with one study identifying a leading analog exhibiting an IC50 value of 12.40 ± 0.26 μM, outperforming the standard drug kojic acid . This suggests potential application pathways in developing new agents for cosmetic (skin depigmentation) and food industries (anti-browning). Furthermore, related indole-5-ylcarbamate structures are investigated in preclinical research for treating conditions like visceral pain, indicating the potential of this chemical class in therapeutic agent development . The mechanism of action for indole derivatives is often multifaceted and target-dependent, but generally involves interactions with enzymes and receptors via their electron-rich aromatic system . This compound is provided for non-human research applications only, exclusively for use in laboratory chemical and biochemical synthesis. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet for proper handling and storage conditions.

Properties

CAS No.

6964-97-2

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

benzyl N-(1H-indol-5-yl)carbamate

InChI

InChI=1S/C16H14N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2,(H,18,19)

InChI Key

KPYMUJUAWXIUFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Benzyl 1H-indol-5-ylcarbamate has demonstrated significant antimicrobial properties. Research indicates that derivatives of indole compounds exhibit varying degrees of antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. Compounds derived from this structure have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity . The development of these compounds is crucial in addressing drug-resistant strains of tuberculosis, making them promising candidates for further exploration.

Tyrosinase Inhibition

This compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition is particularly relevant in cosmetic applications where skin lightening agents are sought . Structure-activity relationship (SAR) studies have shown that modifications to the benzyl or phenyl ring can enhance inhibitory potency, suggesting avenues for optimizing this compound for cosmetic use.

Cancer Research

The indole scaffold is recognized for its potential in cancer therapy due to its ability to interact with various biological targets. Compounds based on this compound have been evaluated for their anticancer properties, particularly in targeting cancer cell proliferation and metastasis . The ability to modify the indole structure allows researchers to design novel anticancer agents with improved efficacy and reduced side effects.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for drug development. SAR studies have revealed that certain substitutions on the indole ring can significantly influence the compound's binding affinity to target proteins, enhancing its therapeutic potential .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of this compound derivatives:

  • Antimicrobial Evaluation : A study demonstrated that various derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with zones of inhibition correlating positively with concentration .
  • Antitubercular Activity : Another investigation found that specific derivatives showed promising results against M. tuberculosis, highlighting their potential as new therapeutic agents in combating tuberculosis .

Chemical Reactions Analysis

Deprotection via Hydrogenolysis

The benzyl carbamate (Cbz) group serves as a protecting group for amines and can be removed under hydrogenolytic conditions:

Procedure :

  • Reagents : H₂ gas, 10% Pd/C catalyst, ethanol.

  • Conditions : Ambient pressure, 25°C, 12 hours.

  • Outcome : Regenerates 1H-indol-5-amine and releases benzyl alcohol .

Key Data :

ParameterValue
Catalyst Loading5–10 wt% Pd/C
Reaction Completion>95% (monitored by TLC)

Electrophilic Substitution Reactions

The indole nucleus undergoes electrophilic substitution, with the carbamate group influencing regioselectivity.

Nitration

  • Reagents : Fuming HNO₃, H₂SO₄, 0°C.

  • Positional Preference : Nitration occurs at position 3 or 4 of the indole ring due to the electron-withdrawing effect of the carbamate group .

  • Yield : ~60–70% (based on analogous indole nitration in ).

Sulfonation

  • Reagents : ClSO₃H, DCM, −10°C.

  • Product : Sulfonated derivatives at position 2 or 3 .

Cross-Coupling Reactions

The carbamate group is compatible with palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling :

  • Substrates : Arylboronic acids.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O.

  • Conditions : 80°C, 12 hours.

  • Yield : 50–75% (inferred from ).

Example :

Benzyl 1H-indol-5-ylcarbamate+4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1H-indol-5-ylcarbamate\text{Benzyl 1H-indol-5-ylcarbamate} + \text{4-Methoxyphenylboronic acid} \rightarrow \text{5-(4-Methoxyphenyl)-1H-indol-5-ylcarbamate}

Hydrolysis

Under acidic or basic conditions, the carbamate hydrolyzes to 1H-indol-5-amine:

  • Acidic Hydrolysis : HCl (6M), reflux, 8 hours.

  • Basic Hydrolysis : NaOH (2M), ethanol, 60°C, 6 hours .

Reductive Amination

The amine generated after deprotection reacts with aldehydes/ketones:

  • Reagents : NaBH₃CN, MeOH.

  • Application : Synthesis of secondary amines for bioactive derivatives .

Biological Activity and Derivatization

While not a direct reaction, the carbamate’s stability under physiological conditions enables its use in prodrug design. Key findings include:

  • Antimicrobial Activity : Analogous N-(1H-indol-5-yl)carbamates show MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Tyrosinase Inhibition : Derivatives with electron-withdrawing substituents exhibit IC₅₀ values as low as 12.4 µM .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogs and their structural distinctions are summarized in Table 1.

Table 1: Structural Comparison of Benzyl 1H-Indol-5-ylcarbamate and Analogs

Compound Name Substituent Position Functional Groups Key Modifications References
This compound 5-position Benzyl carbamate Primary carbamate at indole C5 -
Methyl (1-methyl-1H-indol-5-yl)carbamate 5-position Methyl carbamate, N1-methyl Methylation at indole N1
Benzyl[2-(5-hydroxyindol-3-yl)ethyl]carbamate 3-position (via ethyl linker) Benzyl carbamate, 5-hydroxy Ethyl linker, hydroxyl at C5
3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) 3-position Benzylimidazole, chloro at C7 Imidazole fusion at C3
5-Methoxy-1-[2-(piperidin-4-yl)ethyl]indole (83) 1-position (via ethyl linker) Piperidine, methoxy at C5 Ethyl-piperidine substitution

Key Observations :

  • Positional Effects : Substitution at indole C5 (as in the target compound) is less common in the evidence compared to C3 modifications (e.g., imidazole fusion in compound 47 ). C5 substitution may alter electronic properties and binding interactions.
  • Functional Groups : The benzyl carbamate group in the target compound and compound 12 introduces steric bulk and hydrophobicity, contrasting with the methyl carbamate in compound 9 , which is smaller and more polar.

Physical and Spectroscopic Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR, NMR) References
This compound - ~257.3 Expected: C=O stretch ~1700 cm⁻¹ (IR); δ 7.0–7.5 (benzyl, ¹H NMR) -
Methyl (1-methyl-1H-indol-5-yl)carbamate - 220.3 HRMS: m/z 221.1284 [M+H]⁺; ¹H NMR: δ 3.75 (s, CH3)
Benzyl[2-(5-hydroxyindol-3-yl)ethyl]carbamate - 310.3 ¹H NMR: δ 5.05 (s, NHCO), δ 6.75 (5-OH)
3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) 179–180 363.8 IR: 3050 cm⁻¹ (C-H aromatic); ¹³C NMR: δ 135.2 (C-Cl)

Insights :

  • The benzyl carbamate group in the target compound would exhibit a distinct ¹H NMR signal for the benzyl protons (δ 4.8–5.2 ppm for CH2Ph) and a carbamate NH resonance (δ 5.0–5.5 ppm).
  • The absence of a hydroxyl or chloro substituent (unlike compounds 12 and 47 ) may result in higher lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 1H-Indol-5-ylcarbamate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate and 5-aminoindole. A two-step approach is typical:

Activation of 5-aminoindole with a base (e.g., triethylamine) in anhydrous dichloromethane.

Reaction with benzyl chloroformate at 0–5°C to minimize side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity can be confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (integration of indole NH and carbamate carbonyl signals) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography (if single crystals are obtained) to confirm bond angles and stereochemistry, as demonstrated for structurally related indole-carbamates .
  • FT-IR spectroscopy to verify carbamate C=O stretching (~1700 cm⁻¹) and indole N-H stretching (~3400 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ESI+ mode) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Storage Conditions :

  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group.
  • Use amber vials to avoid photodegradation, as indole derivatives are often light-sensitive.
    • Stability Monitoring : Periodic TLC or HPLC analysis to detect degradation products (e.g., free indole or benzyl alcohol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for this compound across different in vitro models?

  • Case Example : Discrepancies between hepatocyte and microsomal assays may arise due to variations in esterase activity.
  • Methodology :

Comparative Studies : Run parallel assays in human liver microsomes (HLM) and primary hepatocytes with/without esterase inhibitors (e.g., BNPP).

Metabolite Profiling : Use LC-MS/MS to quantify benzyl alcohol (hydrolysis product) and confirm enzyme-specific degradation pathways.

  • Recommendation : Cross-validate findings with in vivo pharmacokinetic studies in rodent models .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Analysis :

  • Perform time-dependent inhibition assays with varying pre-incubation times to distinguish reversible vs. irreversible binding.
  • Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes.
    • Structural Probes : Co-crystallization with target enzymes (e.g., kinases or cytochrome P450 isoforms) to map binding interactions, as seen in related indole-carbamate complexes .

Q. How should researchers address inconsistencies in NMR spectral data for this compound across solvents?

  • Root Cause : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may alter indole NH proton visibility due to hydrogen bonding.
  • Resolution :

Use deuterated DMSO for enhanced NH signal resolution.

Compare with computational NMR predictions (DFT-based tools like Gaussian) to assign peaks accurately.

  • Reference Data : Cross-check with published spectra of analogous carbamates .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory workflows?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.
  • Avoid exposure to moisture to prevent hydrolysis to toxic benzyl alcohol.
    • Waste Disposal : Collect residues in sealed containers for incineration by certified waste management services .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

  • Parameters :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid for peak sharpness.
  • Detection: UV at 254 nm; consider PDA detectors for impurity profiling.
    • Validation : Assess linearity (R² > 0.999), LOD/LOQ (<0.1%), and repeatability (RSD <2%) per ICH guidelines .

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